Piliformic Acid: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization from Xylariaceae
Piliformic Acid: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization from Xylariaceae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piliformic acid, a naturally occurring unsaturated dicarboxylic acid, has been identified as a secondary metabolite produced by various fungi belonging to the Xylariaceae family. First reported as a metabolite from species such as Poronia piliformis and various Xylaria species, this compound has demonstrated notable biological activities, particularly antifungal properties.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of piliformic acid. It includes detailed experimental protocols, a summary of quantitative data, and a proposed mechanism of action, offering valuable insights for researchers in natural product chemistry, mycology, and drug development.
Introduction
The Xylariaceae family of fungi is a prolific source of structurally diverse and biologically active secondary metabolites.[2][3][4] These compounds, including polyketides, terpenoids, and alkaloids, have garnered significant interest for their potential applications in medicine and agriculture. Among these, piliformic acid (2-hexylidene-3-methylsuccinic acid) stands out as a recurring metabolite within this family, having been isolated from various genera including Xylaria, Poronia, and Hypoxylon. Its biosynthesis has been shown to originate from octanoate, derived from a fatty acid synthase (FAS), and a C3 unit from the citric acid cycle intermediate, oxaloacetate.[5] The compound's antifungal activity against plant pathogens, such as Colletotrichum gloeosporioides, highlights its potential as a lead compound for the development of novel antifungal agents.[1]
Physicochemical Properties of Piliformic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₄ | [1] |
| Molecular Weight | 214.26 g/mol | Inferred from Formula |
| IUPAC Name | 2-hexylidene-3-methylbutanedioic acid | [1] |
| CAS Number | 98985-75-2 | Inferred from IUPAC Name |
| Appearance | Colorless oil or white powder | [6] |
Experimental Protocols
Fungal Culture and Fermentation
A representative protocol for the cultivation of Xylaria sp. for the production of piliformic acid is as follows:
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Strain Cultivation: An endophytic fungus, such as Xylaria sp. (strain 249), is isolated from a suitable plant host. The fungus is maintained on a solid medium, for example, Potato Dextrose Agar (PDA), at 25°C.
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Seed Culture: For secondary metabolite production, the fungus is grown in a liquid medium. A small piece of the mycelium from the solid culture is inoculated into a flask containing a suitable liquid medium, such as Malt Extract Broth (MEB). The seed culture is incubated at 25°C on a rotary shaker at 120 rpm for a period of 5-7 days.
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Large-Scale Fermentation: The seed culture is then used to inoculate larger fermentation vessels containing the same liquid medium. The fermentation is carried out for 14-21 days at 25°C with shaking at 120 rpm to ensure adequate aeration and nutrient distribution.
Extraction of Piliformic Acid
The following protocol outlines the extraction of piliformic acid from the fungal culture broth:
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Separation of Mycelium and Broth: The fungal culture is harvested, and the mycelium is separated from the liquid broth by vacuum filtration.
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Solvent Extraction: The cell-free culture broth is subjected to liquid-liquid extraction with an organic solvent. Ethyl acetate is commonly used for this purpose. The extraction is typically performed three times to ensure complete recovery of the secondary metabolites.
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Concentration: The ethyl acetate fractions are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification of Piliformic Acid
A multi-step chromatographic procedure is employed to isolate and purify piliformic acid from the crude extract:
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Silica Gel Column Chromatography: The crude ethyl acetate extract is first fractionated using silica gel column chromatography. The column is eluted with a gradient of solvents with increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Sephadex LH-20 Column Chromatography: Fractions showing the presence of piliformic acid (identified by TLC comparison with a standard or by bioassay) are pooled and further purified using a Sephadex LH-20 column. This step helps to remove pigments and other impurities. The column is typically eluted with a solvent mixture such as dichloromethane:methanol (1:1).
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High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative or semi-preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape. The elution is monitored by a UV detector, and the peak corresponding to piliformic acid is collected.
Quantitative Data
The following tables summarize the quantitative data related to the yield and biological activity of piliformic acid.
Table 1: Yield of Piliformic Acid from Xylaria sp.
| Fungal Strain | Crude Extract (mg) | Purified Piliformic Acid (mg) | Yield (%) | Reference |
| Xylaria sp. 249 | 306.4 | 6.8 | 2.22 | [1] |
Table 2: Antifungal Activity of Piliformic Acid
| Test Organism | Assay Type | MIC (μmol mL⁻¹) | Inhibition (%) | Reference |
| Colletotrichum gloeosporioides | Microdilution | 2.92 | - | [1] |
| Colletotrichum gloeosporioides | Disk Diffusion | - | 51.33 (at 500 μ g/disk ) | [1] |
Spectroscopic Data for Structural Elucidation
The structure of piliformic acid is confirmed through various spectroscopic techniques.
Table 3: NMR Spectroscopic Data for Piliformic Acid
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | - | 172.5 |
| 2 | - | 130.1 |
| 3 | 3.55 (q, 7.0) | 45.5 |
| 4 | - | 178.9 |
| 5 | 1.30 (d, 7.0) | 15.2 |
| 1' | 6.55 (t, 7.5) | 145.0 |
| 2' | 2.25 (q, 7.5) | 30.5 |
| 3' | 1.40 (m) | 28.9 |
| 4' | 1.30 (m) | 31.5 |
| 5' | 1.30 (m) | 22.5 |
| 6' | 0.90 (t, 7.0) | 14.0 |
Note: NMR data can vary slightly depending on the solvent used.
High-Resolution Mass Spectrometry (HRMS): The molecular formula of piliformic acid is confirmed by HRMS, which provides a highly accurate mass measurement. The fragmentation pattern in the mass spectrum can further support the proposed structure. For carboxylic acids, common fragmentation patterns include the loss of H₂O (M-18), CO (M-28), and COOH (M-45).[7]
Proposed Mechanism of Action and Signaling Pathways
While the precise signaling pathways affected by piliformic acid have not been definitively elucidated, its structural similarity to unsaturated fatty acids suggests a likely mechanism of action involving the disruption of the fungal cell membrane.
Unsaturated fatty acids are known to insert into the lipid bilayer of fungal membranes, leading to a loss of integrity.[8][9] This disruption can result in the leakage of essential intracellular components and ultimately lead to cell death.[10][11] The presence of double bonds in the fatty acid chain is crucial for this activity, as it increases the fluidity of the membrane.[8]
Based on this, a proposed logical workflow for the antifungal action of piliformic acid is presented below.
References
- 1. The potential of compounds isolated from Xylaria spp. as antifungal agents against anthracnose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the fungal metabolite, piliformic acid (2-hexylidene-3-methylsuccinic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Isolation and characterization of bioactive metabolites from Xylaria psidii, an endophytic fungus of the medicinal plant Aegle marmelos and their role in mitochondrial dependent apoptosis against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. new.academiapublishing.org [new.academiapublishing.org]
- 11. researchgate.net [researchgate.net]
